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Molecular Determinants of hERG/IKr Block

Research has identified that flecainide accesses its binding site from the cell interior and interacts with

specific residues on the hERG channel protein [1]. The table below summarizes the key molecular

determinants:

Determinant Role/Effect on Flecainide Block

S6 Helix Residue
F656

A principal binding determinant; alanine mutation reduces flecainide potency by

~140-fold [1].

S6 Helix Residue
Y652

Less critical; alanine mutation causes a less than 10-fold shift in potency [1].

Pore Helix Residue
V625

Alanine mutation reduces potency by ~27-fold, potentially through an allosteric

effect [1].

Channel
Inactivation

Attenuating inactivation (e.g., via N588K or S631A mutations) reduces

flecainide potency, indicating block is enhanced when the channel inactivates
[1].
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Determinant Role/Effect on Flecainide Block

Charged Flecainide
Molecule

The charged form of the drug, applied internally, is effective, confirming an
intracellular access pathway [1].

Flecainide exhibits state-dependent block, binding with higher affinity when the hERG channel is in the

open or inactivated state [2]. Advanced structural models suggest that conformational changes during

inactivation create a more favorable environment for drug binding [2].

Experimental Insights & Protocols

Key evidence for flecainide's block of IKr comes from electrophysiological studies. The following diagram

illustrates a typical voltage-clamp protocol and the observed effect of flecainide on IKr:
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Experimental protocol for assessing IKr block [3]
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Key Experimental Details:

Cell Type: Isolated cat ventricular myocytes; HEK293 cells expressing wild-type or mutant hERG
channels [3] [1].

Technique: Whole-cell patch-clamp [3] [1].
Key Measurements:

Block of Tail Currents: Upon repolarization, flecainide (10 µM) blocked 93% of the tail
current, similar to the selective IKr blocker E-4031 [3].

Concentration Dependence: IC₅₀ for block of wild-type hERG current is approximately 1.49
µM, within the clinical therapeutic range (0.5-2.4 µM) [1].

Molecular Investigations: Site-directed mutagenesis of hERG coupled with molecular docking
simulations to identify binding residues [1].

Clinical & Therapeutic Context

While flecainide's main classification as a Class IC antiarrhythmic stems from its potent block of cardiac

sodium channels, its block of IKr is clinically significant [4].

Net Effect on Repolarization: Flecainide's concomitant block of sodium channels typically obscures

the action potential prolonging effect of IKr block. However, IKr inhibition is thought to underpin the
small risk of QT interval prolongation and pro-arrhythmia, such as Torsades de Pointes, particularly

in susceptible individuals [1] [4].
Multi-Target Action: Flecainide also inhibits the RyR2 receptor in the sarcoplasmic reticulum, which

is a key mechanism for its efficacy in treating Catecholaminergic Polymorphic Ventricular Tachycardia
(CPVT) [5] [4].

Summary

Flecainide is a potent blocker of the hERG potassium channel at clinical concentrations. Its binding is state-

dependent, primarily mediated by the S6 helix residue F656, and is modulated by channel inactivation

gating.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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